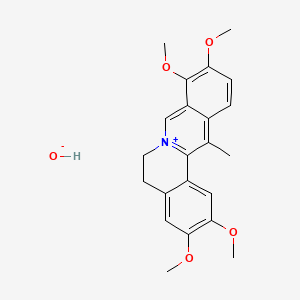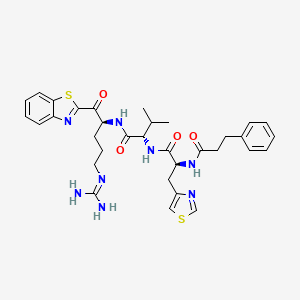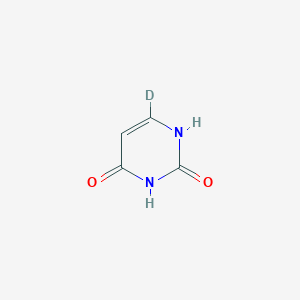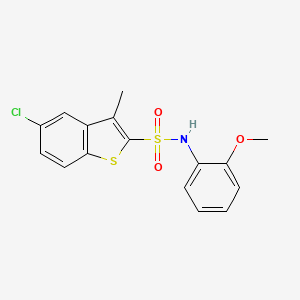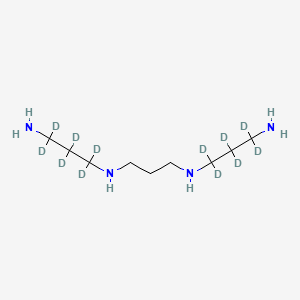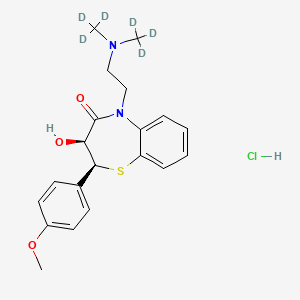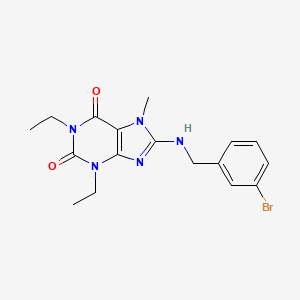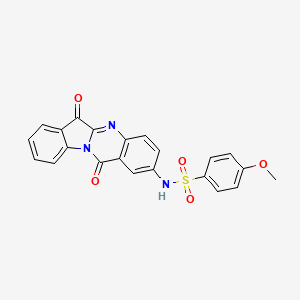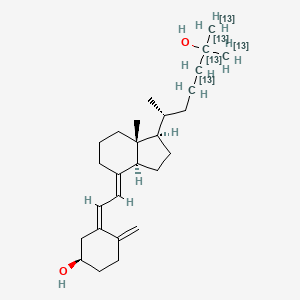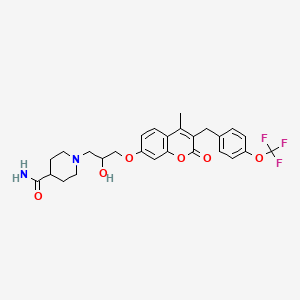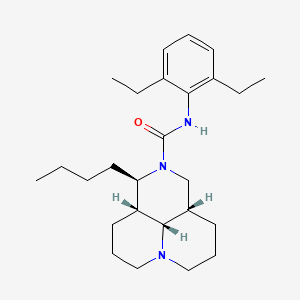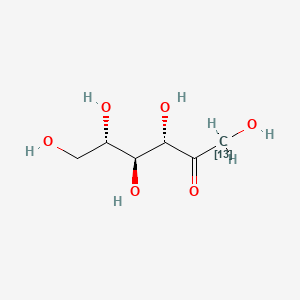
L-Psicose-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Psicose-13C is a rare sugar that is isotopically labeled with carbon-13 This compound is a stereoisomer of D-fructose and is found in very small quantities in nature
準備方法
Synthetic Routes and Reaction Conditions
L-Psicose-13C can be synthesized through several methods. One common approach involves the isomerization of D-fructose using enzymatic or chemical methods. Enzymatic isomerization typically employs D-tagatose 3-epimerase, which converts D-fructose to L-Psicose under mild conditions . Chemical methods may involve the use of strong bases or acids to catalyze the isomerization process.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Engineered strains of Escherichia coli or Corynebacterium glutamicum can be used to produce L-Psicose from glucose through a series of phosphorylation, epimerization, and dephosphorylation steps . This method offers a sustainable and efficient alternative to traditional chemical synthesis.
化学反応の分析
Types of Reactions
L-Psicose-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding acids or reduced to form alcohols .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions yield acids, while reduction reactions produce alcohols. Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced .
科学的研究の応用
L-Psicose-13C has a wide range of applications in scientific research:
作用機序
The mechanism of action of L-Psicose-13C involves its interaction with various metabolic pathways. It is metabolized similarly to other sugars but has unique properties due to its isotopic labeling. The carbon-13 label allows for precise tracking of its metabolic fate using techniques like nuclear magnetic resonance (NMR) spectroscopy . This compound can inhibit certain enzymes involved in carbohydrate metabolism, thereby modulating energy production and storage .
類似化合物との比較
L-Psicose-13C can be compared with other rare sugars such as L-sorbose, D-tagatose, and D-allulose. While all these sugars share similar structural features, this compound is unique due to its isotopic labeling with carbon-13, which enhances its utility in metabolic studies and isotopic labeling experiments . Additionally, this compound has distinct metabolic effects compared to its counterparts, making it a valuable tool in research .
List of Similar Compounds
- L-Sorbose
- D-Tagatose
- D-Allulose
This compound stands out among these compounds due to its unique isotopic labeling and specific applications in scientific research.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1/i2+1 |
InChIキー |
BJHIKXHVCXFQLS-OVAIMRFKSA-N |
異性体SMILES |
C([C@@H]([C@@H]([C@@H](C(=O)[13CH2]O)O)O)O)O |
正規SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


